ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate
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Overview
Description
Ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate, also known as ETQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. ETQ belongs to the thiazinoquinoline family and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate is not fully understood, but studies suggest that it may act by inhibiting enzymes involved in DNA replication and protein synthesis. ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has been found to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. Additionally, ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has been shown to inhibit the activity of the ribosome, which is involved in protein synthesis.
Biochemical and Physiological Effects:
ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has been found to have anti-inflammatory and antioxidant effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate is its broad spectrum of activity against various bacterial strains and cancer cell lines. Additionally, ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has shown promising results in inhibiting the replication of the Zika virus. However, one limitation of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate is its potential toxicity, which may limit its use in vivo. Further research is needed to determine the safety and efficacy of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate in animal models and clinical trials.
Future Directions
There are several future directions for research on ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate. One area of interest is the development of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate and its potential as a therapeutic agent for various diseases. Finally, research on the pharmacokinetics and pharmacodynamics of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate is needed to determine its optimal dosing and administration in vivo.
Synthesis Methods
The synthesis of ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate involves a multistep process that starts with the reaction between 2-aminothiophenol and ethyl acetoacetate to form 2-ethoxy-3-(2-mercapto-phenyl)-3-oxo-propionic acid ethyl ester. This intermediate is then reacted with 2-chloro-3-formyl quinoline to form ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate.
Scientific Research Applications
Research on ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has primarily focused on its potential as a therapeutic agent. Studies have shown that ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has antimicrobial, anticancer, and antiviral properties. It has been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has also demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer. Additionally, ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate has shown promising results in inhibiting the replication of the Zika virus.
properties
IUPAC Name |
ethyl 2-amino-4-oxo-[1,3]thiazino[5,6-c]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-2-20-13(19)7-3-4-10-8(5-7)11-9(6-16-10)12(18)17-14(15)21-11/h3-6H,2H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJYNENEOJDMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate |
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